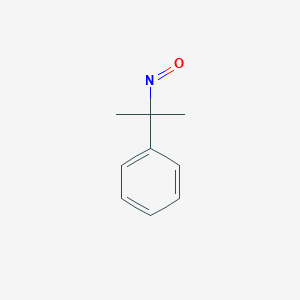(2-Nitrosopropan-2-yl)benzene
CAS No.: 3276-39-9
Cat. No.: VC20670542
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3276-39-9 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 2-nitrosopropan-2-ylbenzene |
| Standard InChI | InChI=1S/C9H11NO/c1-9(2,10-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
| Standard InChI Key | LOXVJVLBNCBQDF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC=CC=C1)N=O |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
(2-Nitrosopropan-2-yl)benzene features a tert-nitroso group (-NO) bonded to a central carbon atom of a propane backbone, which is itself substituted with a benzene ring at the same carbon (Figure 1). This configuration contrasts with its nitro analog, 2-nitropropan-2-ylbenzene, which contains a nitro (-NO₂) group . The nitroso group’s resonance stabilization and planar geometry impart unique reactivity, particularly in cycloaddition and ene reactions .
Molecular Formula: C₉H₁₁NO
Molecular Weight: 149.19 g/mol (theoretical)
Key Structural Features:
-
Steric hindrance from the geminal benzene and nitroso groups.
-
Partial double-bond character in the N-O bond (bond length ~1.21 Å) .
Synthetic Methodologies
Historical Context and Precursors
While direct synthesis of (2-nitrosopropan-2-yl)benzene is sparsely documented, analogous nitroso compounds are typically derived from:
-
Oxidation of Amines: Tertiary amines like (2-aminopropan-2-yl)benzene may undergo oxidation using peracids (e.g., mCPBA) .
-
Reduction of Nitro Compounds: Catalytic hydrogenation of 2-nitropropan-2-ylbenzene (CAS 3457-58-7 ) could yield the nitroso derivative, though over-reduction to amines is a common side reaction.
-
Nitroso Ene Reactions: As demonstrated in the context of intramolecular reactions, nitroso intermediates form transiently during the oxidation of oximes or hydroxylamines .
Physicochemical Properties
Experimental and Theoretical Data
Limited experimental data exist for (2-nitrosopropan-2-yl)benzene. Extrapolations from similar nitroso compounds and its nitro analog (CAS 3457-58-7 ) suggest:
The nitroso variant’s instability under ambient conditions necessitates storage at low temperatures and exclusion of light .
Reactivity and Applications
Cycloaddition Chemistry
Nitrones derived from nitroso compounds undergo regioselective cycloadditions with alkenes or alkynes, enabling access to heterocycles like isoxazolidines—a motif prevalent in pharmaceuticals .
Future Directions
-
Stabilization Strategies: Encapsulation or derivatization to enhance nitroso compound stability.
-
Catalytic Asymmetric Synthesis: Leveraging organocatalysts (e.g., L-proline) for enantioselective nitroso-ene reactions .
-
Biological Screening: Evaluating nitrone derivatives as kinase inhibitors or antimicrobial agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume